4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid
Description
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid is an organic compound with the molecular formula C16H13F2NO3. This compound is characterized by the presence of both fluorine and carbamoyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Properties
IUPAC Name |
4-[4-(ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c1-2-19-15(20)12-6-3-9(7-14(12)18)11-5-4-10(16(21)22)8-13(11)17/h3-8H,2H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYVLHHQWKCPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691913 | |
| Record name | 4'-(Ethylcarbamoyl)-2,3'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-03-8 | |
| Record name | 4'-(Ethylcarbamoyl)-2,3'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Fluorination: The amino group is then subjected to fluorination using a fluorinating agent like Selectfluor.
Industrial Production Methods: In an industrial setting, the production of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include amines.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated derivatives.
Scientific Research Applications
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The carbamoyl group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
- 4-[4-(Methylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid
- 4-[4-(Ethylcarbamoyl)-2-fluorophenyl]-3-fluorobenzoic acid
- 4-[4-(Ethylcarbamoyl)-3-chlorophenyl]-3-fluorobenzoic acid
Comparison: Compared to similar compounds, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid is unique due to the specific positioning of the fluorine atoms and the ethylcarbamoyl group. These structural features contribute to its distinct reactivity and binding properties, making it a valuable compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
